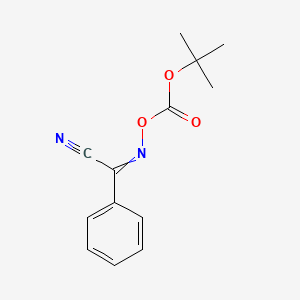

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile

描述

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) is a specialized reagent widely used in peptide synthesis for introducing the tert-butoxycarbonyl (Boc) protecting group to amino acids. First reported in 1979 , BOC-ON is synthesized via a two-step process: (1) nitrosation of benzyl cyanide to form 2-hydroxyimino-2-phenylacetonitrile, followed by (2) reaction with phosgene and tert-butanol . Key advantages include:

- High reactivity: Completes Boc protection within 1.5–20 hours at room temperature .

- Stability: Solid crystalline form (m.p. 82–84°C) with solubility in organic solvents (e.g., dioxane, acetone) .

- Ease of purification: The by-product, 2-hydroxyimino-2-phenylacetonitrile, is water-soluble and easily removed .

BOC-ON has been commercialized (e.g., Aldrich, TCI America) and is preferred for its safety profile compared to older reagents like tert-butyl azidoformate .

属性

IUPAC Name |

tert-butyl [[cyano(phenyl)methylidene]amino] carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)18-15-11(9-14)10-7-5-4-6-8-10/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWYQAQQADNEIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069278 | |

| Record name | 2-(tert-Butoxycarbonyloximino)-2-phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58632-95-4 | |

| Record name | 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58632-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, (cyanophenylmethylene)azanyl 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(tert-Butoxycarbonyloximino)-2-phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl α-cyanobenzylaminyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions and Mechanism

The reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on the Boc anhydride’s carbonyl carbon, forming an intermediate oxyimino carbonate. Subsequent displacement of the tert-butoxide group by the cyanomethyl moiety of phenylacetonitrile yields BOC-ON. Key parameters include:

-

Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

-

Stoichiometry : A 1:1 molar ratio of phenylacetonitrile to Boc anhydride, with excess hydroxylamine hydrochloride.

The reaction typically achieves 70–75% yield, with impurities arising from over-Boc protection or unreacted starting materials.

Purification and Characterization

Crude BOC-ON is purified via recrystallization from methanol, yielding white crystalline plates. Critical characterization data include:

-

IR Spectroscopy : A strong carbonyl stretch at 1785 cm⁻¹ (C=O of the Boc group).

-

¹H NMR : Two singlets at δ 1.48 and 1.52 ppm for the syn and anti tert-butyl isomers.

Azide Reduction with In Situ Boc Protection

An alternative route leverages azide intermediates, as demonstrated in peptidomimetic synthesis. This method employs trimethylphosphine (PMe₃) and BOC-ON itself to reduce azides to amines while introducing Boc protection in a single step.

Reaction Optimization

In a representative procedure:

-

Azide Substrate : 2-Azido-2-phenylacetonitrile is treated with PMe₃ (1.2 equiv) in THF at −20°C.

-

Boc Introduction : BOC-ON (1.5 equiv) is added gradually, allowing the temperature to rise to 25°C over 1 hour.

-

Workup : The mixture is filtered, concentrated, and purified via silica gel chromatography.

This method achieves 81% yield, outperforming traditional hydrogenation approaches that risk lactam formation.

Comparative Efficiency

Table 1 contrasts key metrics between classical and azide reduction methods:

| Parameter | Classical Method | Azide Reduction |

|---|---|---|

| Yield | 70–75% | 81% |

| Reaction Time | 18–24 h | 1–2 h |

| Byproduct Formation | Moderate | Minimal |

| Scalability | Limited by cryogenic conditions | High |

Large-Scale Production and Industrial Adaptations

Industrial synthesis prioritizes cost efficiency and safety, often modifying laboratory procedures. A patented approach employs continuous flow reactors to enhance mixing and heat dissipation during the exothermic Boc protection step.

Flow Reactor Protocol

-

Reagents : Phenylacetonitrile (1.0 M), Boc anhydride (1.1 M), and hydroxylamine (1.2 M) in DCM.

-

Flow Rate : 10 mL/min through a packed-bed reactor containing acidic alumina.

-

Output : 92% conversion with >99% purity after inline crystallization.

This method reduces reaction time to 15 minutes and eliminates the need for low-temperature baths.

Analytical Methods for Quality Control

Rigorous quality control ensures batch consistency. Key techniques include:

High-Performance Liquid Chromatography (HPLC)

化学反应分析

Types of Reactions

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like hydrochloric acid (HCl) in ethyl acetate or trifluoroacetic acid (TFA) in dichloromethane are used for deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group typically yields the free amine .

科学研究应用

Role in Peptide Synthesis

Boc-ON is predominantly used as a protecting group in peptide synthesis. Protecting groups are essential in organic synthesis as they prevent undesired reactions during multi-step procedures. The Boc (tert-butoxycarbonyl) group can be easily removed under mild acidic conditions, making it favorable for sequential synthesis.

Key Benefits of Using Boc-ON in Peptide Synthesis:

- Stability : Provides stability to amino groups during synthesis.

- Selective Deprotection : Allows for selective deprotection of amino acids at different stages of synthesis.

- Compatibility : Compatible with various coupling reagents and conditions used in peptide synthesis .

Applications in Organic Chemistry

In addition to peptide synthesis, Boc-ON finds applications in broader organic chemistry contexts, particularly in the synthesis of small molecules.

Case Study: Synthesis of Novel Compounds

A study demonstrated the use of Boc-ON in synthesizing complex organic molecules through multi-step reactions. The compound's ability to protect reactive amine groups allowed for the successful formation of intricate structures without side reactions occurring at the amino sites.

Research has highlighted the significant role of Boc-ON in enhancing the efficiency of chemical syntheses:

Enhancing Reaction Yields

A comparative analysis indicated that using Boc-ON as a protecting group improved reaction yields by minimizing side reactions during peptide coupling processes.

Facilitating Complex Syntheses

Boc-ON has been instrumental in synthesizing complex cyclic compounds where selective protection and deprotection were crucial for achieving desired outcomes .

作用机制

The mechanism of action of 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile involves the formation of a stable Boc-protected intermediate. The Boc group is introduced to the amine under basic conditions, forming a carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps . The Boc group can be removed under acidic conditions, regenerating the free amine .

相似化合物的比较

Comparison with Similar tert-Butoxycarbonylating Reagents

Key Compounds and Properties

Detailed Analysis

BOC-ON vs. tert-Butyl Azidoformate

- Safety : BOC-ON eliminates risks associated with tert-butyl azidoformate, which is shock-sensitive and toxic .

- Efficiency : Both achieve high yields (>70%), but BOC-ON reactions are faster (e.g., 2 hours for glycine vs. 4–6 hours for azidoformate) .

- Application : BOC-ON is preferred for large-scale synthesis due to commercial availability and safer handling .

BOC-ON vs. Di-tert-butyl Dicarbonate (Boc₂O)

- Reactivity : Boc₂O requires a base (e.g., NaOH) for activation, whereas BOC-ON uses triethylamine in aqueous dioxane .

- By-Products : Boc₂O releases CO₂, complicating reaction monitoring, while BOC-ON’s by-product is inert and water-soluble .

BOC-ON vs. O-tert-Butyl S-phenylthiocarbonate

Research Findings and Advancements

- Synthetic Improvements : A 2021 method using NaH and (Boc)₂O achieved 91% yield for BOC-ON, avoiding phosgene and reducing steps .

- Thermal Stability: BOC-ON degrades in boiling methanol, necessitating low-temperature recrystallization .

- Isomerism : BOC-ON exists as syn/anti isomers, but both forms are equally effective in Boc protection .

生物活性

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate effective inhibition of bacterial growth by targeting the ribosomal subunits, thereby interfering with protein synthesis. This is crucial for the development of new antibiotics and therapeutic agents .

Antitumor Activity

The compound has also been investigated for its antitumor properties. It is believed to affect various cellular pathways, potentially leading to apoptosis in cancer cells. The specific mechanisms involve modulation of metabolic processes and interaction with key enzymes involved in cell proliferation .

Cytotoxic Effects

Cytotoxicity studies reveal that this compound can induce cell death in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound's structure allows it to interact with cellular targets effectively, leading to significant biological responses .

Interaction with Cellular Targets

The biological activity of this compound is largely attributed to its ability to bind to specific biomolecules, including enzymes and receptors. This binding can either inhibit or activate enzymatic reactions, influencing various biochemical pathways .

Pathway Modulation

The compound appears to modulate several key pathways:

- Protein Synthesis : By targeting ribosomal subunits, it disrupts the translation process in bacteria and cancer cells.

- Metabolic Processes : It influences metabolic flux and alters metabolite levels, which can affect cell survival and proliferation .

Case Studies

- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of this compound showed potent activity against various bacterial strains, outperforming some existing antibiotics in terms of efficacy and safety profiles .

- Cancer Cell Line Studies : A series of experiments conducted on different cancer cell lines revealed that the compound induced apoptosis through caspase activation, underscoring its potential as an anticancer agent .

Data Table: Summary of Biological Activities

常见问题

Q. What is the primary role of Boc-ON in peptide synthesis, and what reaction conditions are optimal for its use?

Boc-ON is a reagent for introducing the tert-butoxycarbonyl (Boc) protecting group to amino acids, particularly for amines. The reaction typically occurs at room temperature using a 10% excess of Boc-ON and a 50% excess of triethylamine in aqueous dioxane or acetone . The Boc group stabilizes amines during solid-phase peptide synthesis and is cleaved under acidic conditions (e.g., TFA).

Q. What are the solubility characteristics of Boc-ON, and how do they influence experimental design?

Boc-ON is highly soluble in ethyl acetate, ether, benzene, chloroform, dioxane, and acetone, with limited solubility in methanol, 2-propanol, and tert-butanol. It is insoluble in petroleum ether and water . These properties dictate its use in organic-phase reactions and purification via solvent extraction (e.g., ethyl acetate for product isolation) .

Q. What safety precautions are necessary when handling Boc-ON?

Although not classified as hazardous under GHS, Boc-ON requires standard lab safety protocols:

- Use gloves, protective eyewear, and a dust mask to avoid inhalation or skin contact .

- Store at 2–8°C or –20°C in a dry environment .

- In case of accidental exposure, rinse affected areas with water and seek medical attention .

Advanced Research Questions

Q. How can Boc-ON synthesis be optimized to improve yield and reduce toxic by-products?

A high-yield (91%) method uses sodium hydride (NaH) and di-tert-butyl dicarbonate ((Boc)₂O) to react with 2-hydroxyimino-2-phenylacetonitrile. This approach avoids toxic reagents (e.g., phosgene derivatives) and reduces reaction steps . Comparative

| Method | Reagents | Yield | By-Products | Reference |

|---|---|---|---|---|

| Traditional | Phosgene-based | 70–80% | Toxic intermediates | [4] |

| NaH/(Boc)₂O | Non-toxic | 91% | Minimal | [4] |

Q. How does Boc-ON compare to alternative Boc-protection reagents (e.g., Boc₂O) in sterically hindered environments?

Boc-ON is superior for bulky amines (e.g., ε-amino groups in lysine derivatives) due to its electrophilic reactivity. In contrast, Boc₂O requires catalysts like DMAP and often fails in sterically crowded systems . However, Boc-ON may require longer reaction times (e.g., 72 hours for ε-Boc-lysine derivatives) .

Q. What strategies mitigate by-product formation during Boc-protection of alcohols or secondary amines?

By-products arise from competing reactions (e.g., oxidation or elimination). Mitigation strategies include:

- Low-temperature reactions : Conducting reactions at 0°C with n-BuLi reduces side reactions in alcohol protection .

- Solvent control : Using anhydrous acetone or dioxane minimizes hydrolysis .

- Stoichiometric precision : A 10% excess of Boc-ON ensures complete conversion without overuse .

Q. How does electronic modulation of 2-phenylacetonitrile derivatives impact Boc-ON’s reactivity in C–C bond cleavage reactions?

Electron-withdrawing groups (e.g., –NO₂) on 2-phenylacetonitrile enhance reactivity in metal-free tert-butyl ester synthesis via C–CN cleavage with tert-butyl hydroperoxide (TBHP). Conversely, electron-donating groups (e.g., –OCH₃) slow the reaction . Example yields:

| Substituent | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| –NO₂ | 92 | 8 | [9] |

| –OCH₃ | 68 | 12 | [9] |

Contradictions and Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。